molecular formula C11H15ClN2O B1450541 (2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride CAS No. 1807901-39-8

(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride

Cat. No. B1450541
M. Wt: 226.7 g/mol
InChI Key: GEOWNTAEDLVSTJ-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride is a chemical compound with the following properties:



  • Molecular Formula : C~9~H~11~NO·HCl

  • Molecular Weight : Approximately 203.66 g/mol

  • IUPAC Name : (2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride



Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. While specific synthetic routes may vary, it typically includes the condensation of an amine with a ketone or aldehyde, followed by hydrochlorination to yield the hydrochloride salt.



Molecular Structure Analysis

The molecular structure of (2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride consists of an isoindoline ring system fused to a propanone moiety. The stereochemistry at the amino center is (2R) . The hydrochloride salt forms due to protonation of the amino group.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Reductive Amination : Conversion of the ketone or aldehyde to the corresponding amine using reducing agents.

  • Acid-Base Reactions : Formation of the hydrochloride salt through protonation of the amino group.

  • Substitution Reactions : Nucleophilic substitution at the amino group.



Physical And Chemical Properties Analysis


  • Appearance : Typically a white to off-white crystalline powder.

  • Solubility : Soluble in water and polar organic solvents.

  • Melting Point : Varies based on the specific isomer and crystal form.

  • Stability : Sensitive to light, moisture, and heat.


Scientific Research Applications

Polymorphism and Analytical Characterization

Research on polymorphism and analytical characterization of related compounds highlights the challenges and techniques in identifying and characterizing different polymorphic forms. For example, a study by Vogt et al. (2013) investigated two polymorphic forms of a closely related investigational pharmaceutical compound. Through capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies, subtle structural differences between the forms were identified, underscoring the complexity of analytical characterization in pharmaceutical development Vogt, F., Williams, G., Johnson, M. N. R., & Copley, R. (2013). Crystal Growth & Design.

Synthetic Methodologies

Advancements in synthetic methodologies for compounds with the isoindolinone structure are critical for pharmaceutical and chemical research. For instance, Sato et al. (1986) described a convenient synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones, showcasing a selective alkylation process. This work provides a foundation for synthesizing structurally related compounds, which can be applied in the development of new pharmaceuticals or materials Sato, R., Senzaki, T., Goto, T., & Saito, M. (1986). Bulletin of the Chemical Society of Japan.

Conformational Analysis

Conformational analysis of compounds similar to "(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride" can reveal insights into their structural dynamics and potential interactions with biological targets. Nitek et al. (2020) reported the crystal structures of several 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, offering a detailed view of their conformations and potential implications for their biological activities Nitek, W., Kania, A., Marona, H., Waszkielewicz, A., & Żesławska, E. (2020). Acta crystallographica. Section C, Structural chemistry.

Chemical Library Generation

The generation of structurally diverse chemical libraries is a pivotal aspect of drug discovery. Research by Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions, demonstrating a strategy to produce a wide array of compounds. This approach can be applied to the synthesis and exploration of isoindolinone derivatives for pharmaceutical screening Roman, G. (2013). Acta chimica Slovenica.

Novel Condensation Reactions

Exploring new chemical reactions can lead to the discovery of unique compounds with potential therapeutic value. Opatz and Ferenc (2004) discovered an unexpected three-component condensation reaction leading to the formation of amino (3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, representing a novel class of isoindolinones. This innovative chemistry could open avenues for the synthesis of novel isoindolinone derivatives with unique properties Opatz, T., & Ferenc, D. (2004). The Journal of organic chemistry.

Safety And Hazards


  • Hazard Statements : Eye and skin irritation. Sensitization potential.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.


Future Directions

Research on this compound could explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure-Activity Relationships : Understand how structural modifications affect its properties.

  • Synthetic Variants : Develop analogs with improved properties.


Please note that this analysis is based on available information, and further research may be necessary to uncover additional details and applications12


properties

IUPAC Name

(2R)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOWNTAEDLVSTJ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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